4-(4-bromophenyl)-1-(4-chlorophenyl)-1,3-dihydro-2H-imidazol-2-one
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Overview
Description
4-(4-bromophenyl)-1-(4-chlorophenyl)-1,3-dihydro-2H-imidazol-2-one is a useful research compound. Its molecular formula is C15H10BrClN2O and its molecular weight is 349.61. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Molecular Interactions
- The compound 2-(4-Bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole, an isomer of the queried chemical, exhibits specific orientations between its phenyl rings and imidazole ring, influencing its crystal stacking and intermolecular interactions (Mohamed et al., 2013).
Molecular Docking and Antimicrobial Activity
- Similar compounds like 1,2,4,5-tetraaryl substituted imidazoles have been explored for their inhibitory activity against glucosamine 6-phosphate synthase, a target for antimicrobial agents, using molecular docking studies (Sharma et al., 2018).
Synthesis of Benzimidazoles
- o-Bromophenyl isocyanide reacts with various primary amines to form substituted benzimidazoles, highlighting a method for synthesizing diverse imidazole derivatives (Lygin & Meijere, 2009).
Crystallography and Weak Interactions
- Studies on isomorphism in halophenyl-substituted imidazole-4-imines reveal insights into the crystal structures and the role of weak specific intermolecular interactions in these compounds (Skrzypiec et al., 2012).
Photophysical Studies
- Imidazole-based molecules like BHPI-Cl and BHPI-Br, related to the queried chemical, show ESIPT (excited state intramolecular proton transfer) fluorescence, relevant for photophysical applications (Somasundaram et al., 2018).
Antimicrobial Agents
- Novel imidazoles synthesized from bromophenyl and chlorophenyl derivatives demonstrate potent antimicrobial activities, indicating the potential of such compounds in pharmaceutical research (Narwal et al., 2012).
Molecular Detection and Sensing
- Tetrasubstituted imidazole-based probes have been developed for detecting metal ions like Fe3+ in aqueous solutions, showcasing the chemical's utility in sensing applications (Yanpeng et al., 2019).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-(4-bromophenyl)-3-(4-chlorophenyl)-1H-imidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClN2O/c16-11-3-1-10(2-4-11)14-9-19(15(20)18-14)13-7-5-12(17)6-8-13/h1-9H,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNUOJNDQOVHHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN(C(=O)N2)C3=CC=C(C=C3)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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